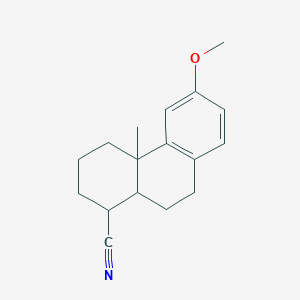
6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile is a complex organic compound with a unique structure that includes a phenanthrene core
Preparation Methods
The synthesis of 6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions.
Introduction of Functional Groups: Methoxy and methyl groups are introduced through substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction using cyanide ions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide.
Scientific Research Applications
6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile involves its interaction with specific molecular targets. The methoxy and carbonitrile groups play a crucial role in its reactivity and binding to enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile include:
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: Lacks the methoxy and carbonitrile groups, making it less reactive.
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Contains different substituents, leading to different chemical properties.
9(1H)-Phenanthrenone: Contains a ketone group instead of a carbonitrile group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
5709-04-6 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
6-methoxy-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carbonitrile |
InChI |
InChI=1S/C17H21NO/c1-17-9-3-4-13(11-18)15(17)8-6-12-5-7-14(19-2)10-16(12)17/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3 |
InChI Key |
MKBDYQKAOLSFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
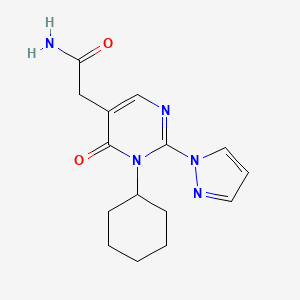
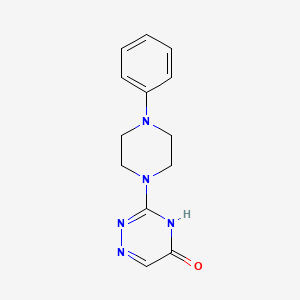
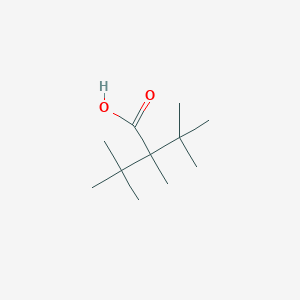
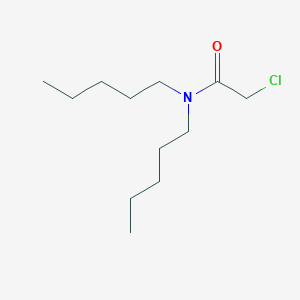
![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
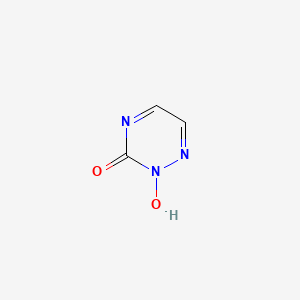
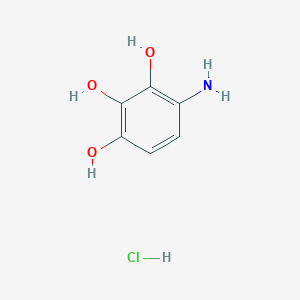
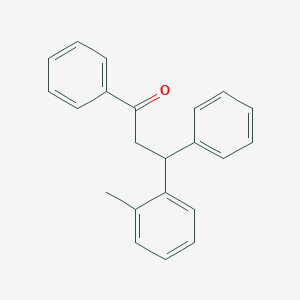
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
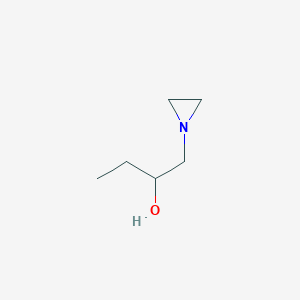
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
